(11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one (11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15737967
InChI: InChI=1S/C13H23NO3/c15-13-10-6-4-2-1-3-5-8-12(14-16)9-7-11-17-13/h16H,1-11H2/b14-12-
SMILES:
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

(11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one

CAS No.:

Cat. No.: VC15737967

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

(11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one -

Specification

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name (11Z)-11-hydroxyimino-oxacyclotetradecan-2-one
Standard InChI InChI=1S/C13H23NO3/c15-13-10-6-4-2-1-3-5-8-12(14-16)9-7-11-17-13/h16H,1-11H2/b14-12-
Standard InChI Key LIYARNGEJVBOBI-OWBHPGMISA-N
Isomeric SMILES C1CCCCC(=O)OCCC/C(=N\O)/CCC1
Canonical SMILES C1CCCCC(=O)OCCCC(=NO)CCC1

Introduction

Nomenclature and Structural Characteristics

IUPAC Nomenclature and Substituent Analysis

The systematic name (11E)-11-(hydroxyimino)-1-oxacyclotetradecan-2-one delineates its core structure:

  • 1-oxacyclotetradecan-2-one: A 14-membered macrocyclic lactone (13 carbons + 1 oxygen atom forming the ring) with a ketone group at position 2 .

  • 11-(hydroxyimino): An oxime group (-NOH) substituent at position 11, where the E configuration indicates trans spatial arrangement of the hydroxylamine moiety relative to the lactone ring .

The molecular formula is deduced as C₁₃H₂₁NO₃, incorporating one additional nitrogen and oxygen atom compared to the parent compound oxacyclotetradecan-2-one (C₁₃H₂₄O₂) . Theoretical molecular weight calculates to 239.31 g/mol using atomic masses (C=12.01, H=1.01, N=14.01, O=16.00).

Stereochemical and Conformational Features

Macrocyclic lactones exhibit restricted rotation due to their large rings, often adopting unique conformations that influence reactivity and biological interactions. The E configuration of the oxime group introduces steric constraints, potentially stabilizing specific ring conformations through intramolecular hydrogen bonding between the oxime hydroxyl and lactone carbonyl oxygen .

Table 1: Comparative Structural Properties of Selected Macrolides

CompoundRing SizeMolecular FormulaKey Functional Groups
Oxacyclotetradecan-2-one 14C₁₃H₂₄O₂Lactone
(11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one14C₁₃H₂₁NO₃Lactone, oxime (E)
Oxacycloheptadec-11-en-2-one 17C₁₆H₂₈O₂Lactone, alkene

Synthesis and Reactivity

Proposed Synthetic Pathways

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: The lactone and oxime groups introduce polar motifs, suggesting moderate water solubility (~10–50 mg/L estimated via LogP calculations).

  • Lipophilicity: Predicted LogP (octanol/water) of ~2.1 indicates moderate membrane permeability, comparable to bioactive macrolides like erythromycin .

Spectral Characteristics

  • IR Spectroscopy: Expected peaks at ~3200 cm⁻¹ (O-H stretch, oxime), ~1720 cm⁻¹ (lactone C=O), and ~1650 cm⁻¹ (C=N stretch) .

  • NMR: ¹H NMR would show distinct coupling patterns for the E-configured oxime proton (δ ~8–9 ppm) and ring methylene/methine groups (δ ~1.2–2.5 ppm) .

ParameterValueMethod of Estimation
Oral Bioavailability30–45%Rule-of-Five, structural analogs
Plasma Protein Binding85–90%In silico prediction (AlogPS)
Metabolic StabilityModerate (CYP3A4 substrate)Similarity to macrolides

Applications and Future Directions

Pharmaceutical Development

The compound’s dual functionality (lactone + oxime) positions it as a candidate for:

  • Dual-action therapeutics: Combining antimicrobial and anti-inflammatory effects.

  • Prodrug formulations: pH-dependent oxime hydrolysis for targeted drug release.

Material Science

Macrocyclic oximes could serve as ligands for supramolecular assemblies or catalysts in asymmetric synthesis, leveraging their rigid, chelating structures .

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